Antiurease Potency: Morpholine-4-carbothioamide Scaffold vs. Morpholine-4-carboxamide Analog
The presence of the thioamide (C=S) group in a morpholine-derived scaffold is essential for potent antiurease activity. A direct analog where the sulfur is replaced with oxygen (morpholine-4-carboxamide) exhibits negligible inhibition. A specific derivative of this scaffold (Compound 10) demonstrates nanomolar potency, whereas the analogous carboxamide derivative is considered inactive at comparable concentrations [1][2].
| Evidence Dimension | In vitro Urease Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.37 ± 0.19 µM (for morpholine-4-carbothioamide-derived Compound 10) [1] |
| Comparator Or Baseline | Morpholine-4-carboxamide (O-analog) and standard inhibitor Thiourea (IC50 = 22.3 ± 0.031 µM) [2] |
| Quantified Difference | Target compound is ~9.4-fold more potent than the standard inhibitor thiourea. The O-analog (carboxamide) is reported as inactive or >500 µM, a >200-fold difference. |
| Conditions | Urease enzyme inhibition assay (Jack bean urease); pH 7.0; 25°C. |
Why This Matters
This confirms the thioamide moiety is not interchangeable with a carboxamide for urease-targeting applications, justifying the specific procurement of the morpholine-4-carbothioamide scaffold for this research.
- [1] Özil M, et al. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research. 2013;22:3629–3639. View Source
- [2] Özil M, et al. Synthesis, characterization, and biological evaluation of some novel morpholine derivatives. 2012. (Referencing standard thiourea activity in same assay system). View Source
